molecular formula C8H11BrN2 B1524440 4-Bromo-1-cyclopentylpyrazole CAS No. 1012880-01-1

4-Bromo-1-cyclopentylpyrazole

Cat. No. B1524440
M. Wt: 215.09 g/mol
InChI Key: DDMLTVXCHRGCFK-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

Using the procedure of Example B30, 4-bromo-1-cyclopentyl-1 H-pyrazole (9.0 g, 42 mmol), n-BuLi (2.5 M, 18.5 mL, 46.2 mmol) and CO2 were combined to provide 1-cyclopentyl-1 H-pyrazole-4-carboxylic acid (3.5 g, 47% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (s, 1H), 7.85 (s, 1 H), 4.78 (m, 1 H), 1.70-2.56 (m, 8 H); MS (ESI) m/z: 181.1 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=1.[Li]CCCC.[C:17](=[O:19])=[O:18]>>[CH:7]1([N:5]2[CH:6]=[C:2]([C:17]([OH:19])=[O:18])[CH:3]=[N:4]2)[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=NN(C1)C1CCCC1
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.